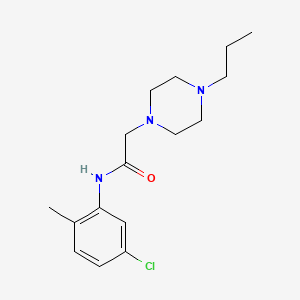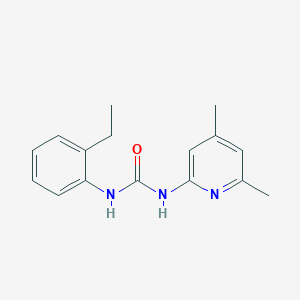![molecular formula C19H25N3O2S B5313581 N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide, also known as BZPS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BZPS belongs to the class of sulfonamide compounds, which have been widely used for their antibacterial and antidiabetic properties. In recent years, BZPS has been studied for its potential as an anticancer agent, as well as for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has also been shown to inhibit the activation of the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has also been shown to inhibit the migration and invasion of cancer cells. In addition to its anticancer properties, N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has been shown to have anxiolytic and antidepressant effects in animal models. N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide as a research tool is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide is its relatively low potency compared to other anticancer agents. This may limit its effectiveness as a therapeutic agent in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide. One area of interest is the development of more potent analogs of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide that could be used as therapeutic agents. Another area of interest is the study of the effects of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide on other types of cancer cells, as well as its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide and its effects on cellular processes.
Synthesemethoden
The synthesis of N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of N-benzyl-1,3-propanediamine with 4-bromobenzaldehyde to form N-benzyl-4-(2-bromoethyl)aniline. This intermediate is then reacted with pyrrolidine and 4-fluorobenzenesulfonyl chloride to form the final product, N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has been studied extensively for its potential as an anticancer agent. Studies have shown that N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has also been studied for its effects on the central nervous system. Studies have shown that N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide has anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,20-16-18-6-2-1-3-7-18)21-19-10-8-17(9-11-19)12-15-22-13-4-5-14-22/h1-3,6-11,20-21H,4-5,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDETBIWDAAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)


![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)